N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
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Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a sophisticated molecule with a diverse range of potential applications. Its unique chemical structure allows it to participate in various chemical reactions and exhibit particular biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves a multi-step reaction process
Formation of 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl intermediate: This intermediate can be synthesized from cyclopropyl amine and a pyrimidine-based precursor under specific reaction conditions, typically involving the use of a catalyst such as palladium on carbon (Pd/C).
Attachment of ethyl group: The intermediate undergoes an alkylation reaction with an ethylating agent like ethyl bromide.
Introduction of 2-(3-(trifluoromethyl)phenoxy)acetamide group: The final step includes a nucleophilic substitution reaction where the ethyl-pyrimidine intermediate reacts with 2-(3-(trifluoromethyl)phenoxy)acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial-scale production may use similar reaction sequences but optimized for higher yield and purity. Advanced techniques like continuous flow chemistry and high-throughput screening can enhance scalability and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidative reactions at the cyclopropyl group, forming cyclopropyl ketones or alcohols.
Reduction: Reduction reactions could target the oxo-pyrimidine moiety, potentially yielding dihydropyrimidinones.
Substitution: The phenoxy group may participate in nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate nucleophilic aromatic substitution.
Major Products:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Dihydropyrimidinones.
Substitution: Varied aromatic substitution products depending on the nucleophile.
Scientific Research Applications
Chemistry: Used as a precursor in organic synthesis due to its reactive functional groups.
Biology: Studied for its interactions with specific enzymes or receptors, potentially leading to the discovery of new biochemical pathways.
Medicine: Investigated as a possible therapeutic agent for its unique bioactive properties.
Industry: Utilized in the development of advanced materials or as a component in specialty chemicals.
Mechanism of Action
The precise mechanism by which N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide exerts its effects is subject to ongoing research. Generally, the compound's activity can be attributed to its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions may modulate specific biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide: Lacks the trifluoromethyl-phenoxy group, altering its reactivity and biological activity.
2-(3-(trifluoromethyl)phenoxy)acetamide: Lacks the pyrimidinyl and cyclopropyl groups, impacting its synthetic utility and application scope.
4-cyclopropyl-6-oxopyrimidin-1(6H)-yl compounds: Variants with different alkyl or aryl substituents.
Uniqueness: The uniqueness of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide lies in its multifaceted functional groups that enable a wide range of reactions and applications. Its distinct structure allows for specific interactions in both chemical and biological contexts, making it a valuable compound for diverse scientific inquiries.
There you have it—a detailed dive into this intricate compound! Fascinated by the specifics of any part in particular?
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c19-18(20,21)13-2-1-3-14(8-13)27-10-16(25)22-6-7-24-11-23-15(9-17(24)26)12-4-5-12/h1-3,8-9,11-12H,4-7,10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDGLWBTZMYMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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